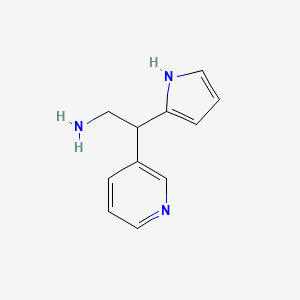

2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-pyridin-3-yl-2-(1H-pyrrol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-10(11-4-2-6-14-11)9-3-1-5-13-8-9/h1-6,8,10,14H,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMALABKMICUGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine typically involves the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling of Pyrrole and Pyridine Rings: The final step involves coupling the pyrrole and pyridine rings through a suitable linker, such as an ethanamine group. This can be achieved using a variety of coupling reactions, including the Buchwald-Hartwig amination or the Ullmann reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the pyridine and pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine exhibit anticancer properties. For instance, derivatives of pyridine and pyrrole have been shown to inhibit tumor growth by interfering with cellular signaling pathways. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of protein kinases and transcription factors .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, possibly through the activation of neurotrophic factors.

Antimicrobial Properties

Compounds containing both pyridine and pyrrole rings have been reported to possess antimicrobial activity against various pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells .

Reagent in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, including electrophilic substitutions and coupling reactions, makes it valuable for synthesizing more complex molecules. For example, it can be utilized in the synthesis of novel pharmaceuticals by modifying its functional groups .

Catalyst in Chemical Reactions

The compound has been explored as a catalyst in several organic reactions, enhancing reaction rates and selectivity. Its nitrogen-rich structure allows it to coordinate with metal catalysts effectively, improving yields in cross-coupling reactions .

Pharmaceutical Development

Given its biological activity, this compound is of interest in pharmaceutical development. It can be used as a lead compound for designing new drugs targeting specific diseases, particularly cancers and infections .

Agricultural Chemistry

The compound's antimicrobial properties suggest potential applications in agricultural chemistry as a biopesticide or fungicide. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to conventional pesticides .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the effects on cancer cell lines | Demonstrated significant apoptosis induction in breast cancer cells |

| Neuroprotective Effects Assessment | Evaluated protective mechanisms against oxidative stress | Showed increased survival rates of neuronal cells under stress conditions |

| Antimicrobial Efficacy Testing | Tested against common bacterial strains | Inhibited growth of Staphylococcus aureus and E. coli with low MIC values |

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogs with Single Heterocycles

2-(1H-Pyrrol-2-yl)Ethan-1-Amine

- Molecular Formula : C₆H₁₀N₂ .

- Molecular Weight : 110.16 g/mol .

- 1H-NMR : δ 1.82 (NH₂), 2.74–2.97 (CH₂), 5.94–6.13 (pyrrole protons) .

2-(Pyridin-3-yl)Ethan-1-Amine Dihydrochloride

- Molecular Formula : C₇H₁₁Cl₂N₂ (salt form) .

- LCMS Data : [M+H]⁺ = 207.20 .

- Key Differences : Pyridine substituent enhances basicity but lacks the pyrrole’s hydrogen-bonding capability.

Analogs with Dual Heterocycles or Modified Substituents

2-(5-Ethyl-3-(Pyridin-3-yl)-1H-Pyrazol-1-yl)Ethan-1-Amine

- Molecular Formula : C₁₂H₁₆N₄ .

- Molecular Weight : 216.28 g/mol .

- Key Differences : Pyrazole ring replaces pyrrole, introducing additional nitrogen atoms that may alter solubility and binding selectivity.

2-{1-Methyl-1H-Pyrrolo[2,3-b]Pyridin-3-yl}Ethan-1-Amine Hydrochloride

- Molecular Formula : C₁₀H₁₂ClN₃ (salt form) .

- Key Differences : Methylated fused-ring system increases steric bulk and lipophilicity compared to the target compound.

2-(4-Ethylphenyl)-2-(Pyrrolidin-1-yl)Ethan-1-Amine

Physicochemical and Pharmacological Comparisons

Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility Insights |

|---|---|---|

| 2-(Pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine | Not reported | Likely moderate (dual aromaticity) |

| 2-(1H-Pyrazol-3-yl)ethan-1-amine | 144 | Higher polarity due to pyrazole |

| 2-(1H-Pyrazol-4-yl)ethan-1-amine | 173 | High melting point suggests crystallinity |

| 2-(1H-Imidazol-1-yl)ethan-1-amine | 127 | Polar imidazole enhances solubility |

Biological Activity

The compound 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine , often referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 200.24 g/mol. Its structure features a pyridine ring and a pyrrole ring, which are known for their biological significance.

Research indicates that compounds containing both pyridine and pyrrole moieties exhibit various biological activities, primarily through enzyme inhibition and receptor modulation. These activities include:

- LSD1 Inhibition : Compounds similar to this compound have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Inhibition of LSD1 leads to increased levels of methylated histones, which can suppress tumor growth in various cancer models, particularly acute myeloid leukemia (AML) .

Antiproliferative Activity

Several studies have demonstrated the antiproliferative effects of pyrrole derivatives on cancer cell lines. For instance, compounds structurally related to this compound showed significant activity against:

- Acute Myeloid Leukemia (AML) : The compound exhibited IC50 values in the nanomolar range against AML cell lines such as MV4-11 and Kasumi-1, indicating strong antiproliferative effects .

| Cell Line | IC50 Value (nM) | Activity |

|---|---|---|

| MV4-11 | <50 | High |

| Kasumi-1 | <100 | Moderate |

Activation of Immune Responses

In addition to its direct anticancer effects, this compound has been shown to activate immune markers such as CD86 mRNA expression in AML cells, suggesting a potential role in immunomodulation .

Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted the importance of specific substitutions on the pyridine and pyrrole rings for enhancing biological activity. Modifications at the 3-position of the pyridine ring significantly increased LSD1 inhibition potency and selectivity against other demethylases.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models of AML demonstrated that administration of a lead compound similar to this compound resulted in significant tumor growth suppression compared to control groups. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting further development for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine, and what key experimental parameters require optimization?

Methodological Answer: Synthesis typically involves multi-step condensation or coupling reactions. For example, microwave-assisted protocols (similar to ) can accelerate the formation of pyridine-pyrrole hybrids by optimizing:

- Temperature : 80–120°C to balance reaction rate and decomposition.

- Catalyst : Palladium or copper catalysts for cross-coupling steps.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Key intermediates like 2-(2-halophenoxy)pyridin-3-amine () are often functionalized via nucleophilic substitution or reductive amination.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

Methodological Answer:

- NMR : and NMR resolve tautomerism in the pyrrole ring (e.g., distinguishing 1H-pyrrol-2-yl vs. 3H-pyrrol-2-yl). Aromatic proton splitting patterns confirm substitution on pyridine ( ).

- X-ray Crystallography : SHELXL ( ) resolves dynamic disorder in the pyridine-pyrrole system via low-temperature data collection and anisotropic refinement.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects byproducts (e.g., incomplete reduction intermediates).

Q. How can researchers confirm the purity of this compound, and what analytical thresholds are critical for reproducibility?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (254 nm); purity ≥95% is standard.

- Melting Point : Sharp melting range (±2°C) indicates homogeneity.

- Elemental Analysis : C, H, N percentages must align with theoretical values within 0.3% error ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from dynamic disorder in the pyrrole-pyridine system?

Methodological Answer:

Q. What computational strategies are employed to model the electronic interactions between the pyridine and pyrrole moieties?

Methodological Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets map HOMO-LUMO gaps and charge distribution ( ).

- Molecular Dynamics : Simulate solvent effects on tautomeric equilibrium (e.g., pyrrole NH vs. pyridine lone pairs) using AMBER or GROMACS.

- Docking Studies : Predict binding modes in biological targets (e.g., enzymes) using AutoDock Vina.

Q. How does solvent polarity influence the tautomeric equilibrium of the pyrrole ring during synthesis?

Methodological Answer:

- NMR Titration : Monitor shifts in DMSO-d6 vs. CDCl3; polar solvents stabilize NH tautomers.

- Dielectric Constant Analysis : Correlate solvent polarity (ε) with pyrrole NH proton chemical shifts ( ).

- Kinetic Studies : Quench reactions in solvents of varying polarity and analyze tautomer ratios via GC-MS.

Q. What are the challenges in achieving enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA eluents.

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings ().

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing experimental and simulated spectra.

Q. How can researchers analyze byproducts formed during synthesis, and what steps mitigate their formation?

Methodological Answer:

- GC-MS : Identify halogenated intermediates (e.g., unreacted 2-halophenol derivatives) via retention time and fragmentation patterns ().

- Byproduct Mitigation :

- Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess halides.

- Optimize stoichiometry (e.g., 1.2:1 amine:halide ratio) to minimize dimerization.

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational 1H^1H1H NMR chemical shifts?

Methodological Answer:

- Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent effects ( ).

- Conformational Sampling : Use Boltzmann-weighted averaging over multiple low-energy conformers.

- Experimental Replication : Repeat NMR under standardized conditions (e.g., 25°C, 500 MHz).

Q. What methodologies reconcile conflicting crystallographic and spectroscopic data on hydrogen bonding in this compound?

Methodological Answer:

- Variable-Temperature XRD : Capture hydrogen bond dynamics (e.g., NH···N interactions) at 100 K vs. 298 K ().

- IR Spectroscopy : Compare experimental N-H stretching frequencies (3200–3400 cm) with DFT-predicted values.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions using CrystalExplorer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.